N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine
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Overview
Description
N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine: is a compound that features two imidazole rings attached to an ethane-1,2-diamine backbone. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with imidazole derivatives under controlled conditions. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These reactions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N1,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the imidazole rings or the ethane-1,2-diamine backbone.
Substitution: The compound can participate in substitution reactions where functional groups on the imidazole rings are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce partially or fully reduced imidazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, N1,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine is used as a ligand in coordination chemistry to form stable complexes with metal ions . These complexes have applications in catalysis and material science.
Biology: The compound’s ability to bind to metal ions makes it useful in biological studies, particularly in understanding metalloenzyme functions and designing enzyme inhibitors .
Medicine: In medicine, derivatives of imidazole are known for their pharmacological activities, including antibacterial, antifungal, and anticancer properties . N1,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine may serve as a scaffold for developing new therapeutic agents.
Industry: Industrially, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with various metals .
Mechanism of Action
The mechanism of action of N1,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine involves its ability to bind to metal ions through the nitrogen atoms in the imidazole rings . This binding can influence the activity of metalloenzymes or disrupt metal-dependent biological processes. The compound’s interaction with DNA grooves and its peroxide-mediated DNA-cleavage properties also contribute to its biological effects .
Comparison with Similar Compounds
- N-cyano-N’-methyl-N’'-((E)-2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)guanidine
- Bis(benzimidazole) complexes
Uniqueness: N1,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine is unique due to its specific structure, which allows it to form stable complexes with metal ions and interact with biological molecules in distinct ways. Its dual imidazole rings provide multiple binding sites, enhancing its versatility in various applications.
Properties
CAS No. |
53596-58-0 |
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Molecular Formula |
C10H16N6 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N,N'-bis(1H-imidazol-5-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N6/c1(11-3-9-5-13-7-15-9)2-12-4-10-6-14-8-16-10/h5-8,11-12H,1-4H2,(H,13,15)(H,14,16) |
InChI Key |
VDIBDWKRJWVFLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CNCCNCC2=CN=CN2 |
Origin of Product |
United States |
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